molecular formula C13H9N3O4S2 B10971880 N-(6-nitro-1,3-benzothiazol-2-yl)benzenesulfonamide

N-(6-nitro-1,3-benzothiazol-2-yl)benzenesulfonamide

Cat. No.: B10971880
M. Wt: 335.4 g/mol
InChI Key: DBTQWTXMRQIJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BENZENESULFONAMIDE is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzothiazole ring fused with a nitro group and a benzenesulfonamide moiety, making it a unique and versatile molecule.

Preparation Methods

The synthesis of N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BENZENESULFONAMIDE can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with nitrobenzene derivatives under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or acetonitrile. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .

Chemical Reactions Analysis

N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BENZENESULFONAMIDE undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and sulfonyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BENZENESULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antidiabetic activity is attributed to its ability to inhibit 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a role in glucose metabolism. The compound forms hydrogen bonds with catalytic amino acid residues in the enzyme, leading to its inhibition .

Comparison with Similar Compounds

N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BENZENESULFONAMIDE can be compared with other benzothiazole derivatives, such as:

The uniqueness of N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BENZENESULFONAMIDE lies in its specific combination of a nitro group and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H9N3O4S2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H9N3O4S2/c17-16(18)9-6-7-11-12(8-9)21-13(14-11)15-22(19,20)10-4-2-1-3-5-10/h1-8H,(H,14,15)

InChI Key

DBTQWTXMRQIJBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.